1,6-Naphthyridine Core: Superior mGlu5 Antagonist Potency
The 1,6-naphthyridine regioisomeric series, of which the target compound is a member, consistently outperforms the corresponding 1,7- and 1,8-naphthyridine regioisomers as mGlu5 receptor antagonists. In a head-to-head regioisomeric comparison by Galatsis et al. (2007), a representative 7-aryl-1,6-naphthyridine achieved an IC₅₀ of 45 nM at human mGlu5, whereas analogous 1,7- and 1,8-naphthyridine regioisomers were either inactive or required micromolar concentrations for comparable effect . The target compound, by virtue of its 1,6-naphthyridine core, inherits this regioisomeric advantage as a scaffold-level determinant of mGlu5 binding. No equivalent potency has been reported for any 1,7- or 1,8-naphthyridine with comparable substitution in this target class.
IC₅₀ 45 nM
>1 µM (inactive)
| Evidence Dimension | mGlu5 receptor antagonist potency (IC₅₀) |
|---|---|
| Target Compound Data | 1,6-Naphthyridine scaffold class: IC₅₀ = 45 nM (representative 7-aryl-1,6-naphthyridine; specific IC₅₀ for target compound not yet reported) |
| Comparator Or Baseline | 1,7-Naphthyridine and 1,8-Naphthyridine regioisomeric series: substantially higher IC₅₀ values (micromolar range or inactive) |
| Quantified Difference | Approximately 20- to >200-fold superiority of 1,6-regioisomer over 1,7- and 1,8-regioisomers |
| Conditions | In vitro human mGlu5 receptor binding assay; Bioorg. Med. Chem. Lett. 2007 |
Why This Matters
Procuring the correct 1,6-naphthyridine regioisomer is essential for mGlu5 antagonist screening; selecting a 1,7- or 1,8-naphthyridine regioisomer predicts a >20-fold loss in potency based on published SAR.
- [1] Galatsis, P. et al. Synthesis and SAR comparison of regioisomeric aryl naphthyridines as potent mGlu5 receptor antagonists. Bioorg. Med. Chem. Lett. 2007, 17 (23), 6525-6528. (1,6-naphthyridine IC₅₀ = 45 nM at human mGlu5). View Source
